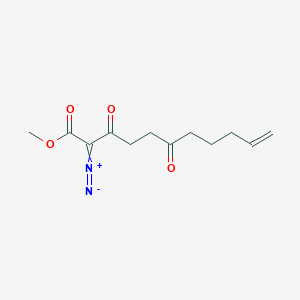![molecular formula C22H14N4O10 B12571212 4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid CAS No. 185252-57-7](/img/structure/B12571212.png)
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid is an organic compound characterized by its complex aromatic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by carbamoylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and carbamoylation is achieved using phosgene or similar reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro groups can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amines, while oxidation can lead to the formation of carboxylic acids.
科学研究应用
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism of action of 4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved often include oxidative stress and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
4,6-Bis[(4-aminophenyl)carbamoyl]benzene-1,3-dicarboxylic acid: Similar structure but with amino groups instead of nitro groups.
4,6-Bis[(4-methylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid: Contains methyl groups instead of nitro groups.
Uniqueness
4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid is unique due to its nitro functional groups, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
属性
CAS 编号 |
185252-57-7 |
|---|---|
分子式 |
C22H14N4O10 |
分子量 |
494.4 g/mol |
IUPAC 名称 |
4,6-bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H14N4O10/c27-19(23-11-1-5-13(6-2-11)25(33)34)15-9-16(18(22(31)32)10-17(15)21(29)30)20(28)24-12-3-7-14(8-4-12)26(35)36/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
InChI 键 |
HUYQYLRJTGUSLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
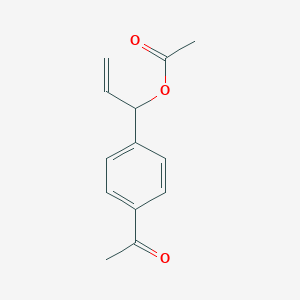
![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)
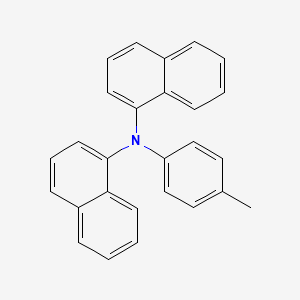
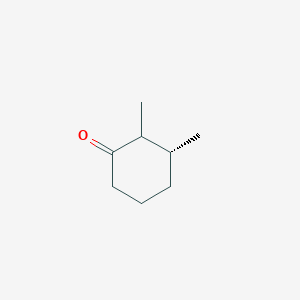
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
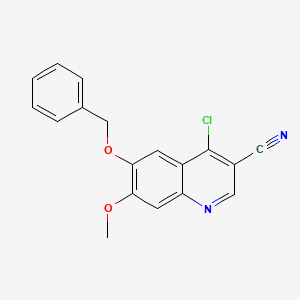

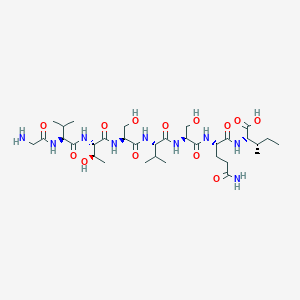
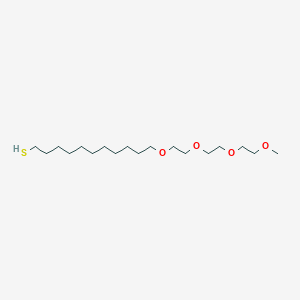
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
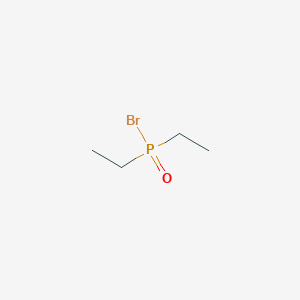
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
